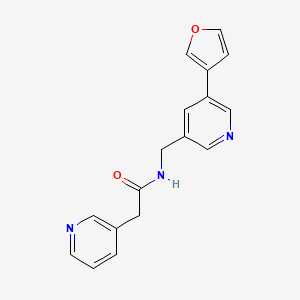

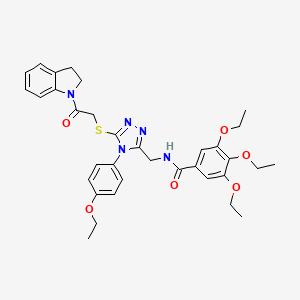

![molecular formula C11H20F2N2O2 B2487241 tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate CAS No. 1909316-46-6](/img/structure/B2487241.png)

tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrolidine derivatives, including those with tert-butyl groups, involves enantioselective nitrile anion cyclization strategies, leading to high yields and purity of the target compounds. For instance, Chung et al. (2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving a 71% overall yield and over 95% yield for the cyclization step, demonstrating the efficiency of this approach in synthesizing complex pyrrolidine structures (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds showcases the significance of the tert-butyl group and pyrrolidin-3-ylmethyl carbamate moiety. For example, Weber et al. (1995) characterized the crystal structure of a compound closely related to the query compound, revealing the importance of intramolecular hydrogen bonding and confirming the absolute configurations of the carbons in the lactam ring (Weber et al., 1995).

Chemical Reactions and Properties

The chemical reactions involving tert-butyl pyrrolidin-3-ylmethyl carbamate derivatives often employ nitrile anion cyclization and can be influenced by various factors such as the activating group and base used in the cyclization process. For example, the work by Chung et al. highlights the use of diethyl chlorophosphate and lithium hexamethyldisilazide as the optimum activating group and base, respectively, in the cyclization to form pyrrolidine rings with high enantiomeric excess (Chung et al., 2005).

科学的研究の応用

Crystal Structure and Hydrogen Bonding

- The compound is an example of an all-cis trisubstituted pyrrolidin-2-one, with assigned absolute configurations in the lactam ring. Its structure involves an intramolecular hydrogen bond, demonstrating its significance in molecular design (Weber, Ettmayer, Hübner, & Gstach, 1995).

Synthesis of Drug Intermediates

- This compound is synthesized in a cost-efficient, simple, and environmentally friendly seven-step process starting from itaconic acid ester, demonstrating its role in the synthesis of important drug intermediates (Geng Min, 2010).

Photocatalysis and Chemical Synthesis

- Used in a photoredox-catalyzed amination of o-hydroxyarylenaminones, showcasing its role in creating new pathways for chemical synthesis and photocatalyzed protocols (Wang et al., 2022).

Lithiation and Substitution Reactions

- It undergoes lithiation and reacts with various electrophiles to produce substituted derivatives, highlighting its versatility in chemical reactions (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Hydrogen Bond-Based Interactions

- Exhibits an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This is crucial for understanding molecular interactions and designing new compounds (Das et al., 2016).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[[3-(difluoromethyl)pyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(8(12)13)4-5-14-6-11/h8,14H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVORNZPANYCEIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNC1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

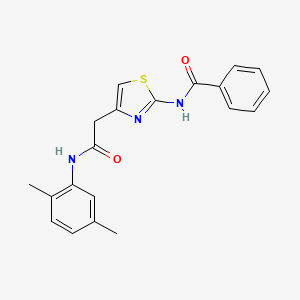

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)

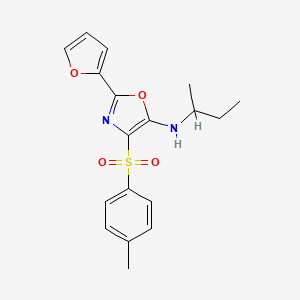

![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)

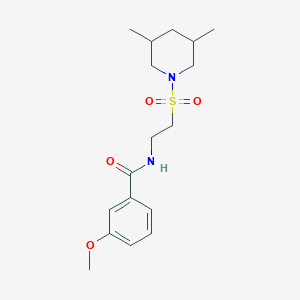

![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)

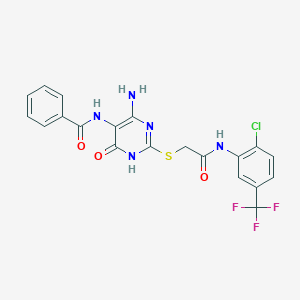

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)

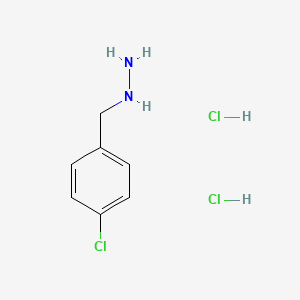

![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)

![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)